Thymoquinone

Catalog No.
S545309
CAS No.
490-91-5
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymoquinone

CAS Number

490-91-5

Product Name

Thymoquinone

IUPAC Name

2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6H,1-3H3

InChI Key

KEQHJBNSCLWCAE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-isopropyl-5-methylbenzoquinone, 2-methyl-5-isopropyl-p-benzoquinone, dihydrothymoquinone, thymoquinone

Canonical SMILES

CC1=CC(=O)C(=CC1=O)C(C)C

The exact mass of the compound Thymoquinone is 164.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2228. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of 1,4-benzoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone) is the primary bioactive monoterpene diketone isolated from Nigella sativa [1]. In commercial and research procurement, it serves as a critical analytical standard, a highly regioselective Michael acceptor for semi-synthetic quinone libraries, and a lead active pharmaceutical ingredient (API) in preclinical oncology formulations [2]. Its unique steric profile—featuring both methyl and isopropyl substitutions on the quinone ring—dictates its distinct redox cycling behavior, lipophilicity (LogP ~2.54), and controlled reactivity compared to unsubstituted benzoquinones[1].

Replacing Thymoquinone with simpler quinones (like 1,4-benzoquinone) or its reduced precursor (thymol) fundamentally alters both synthetic and biological outcomes. Unsubstituted benzoquinones lack the steric hindrance provided by Thymoquinone's isopropyl and methyl groups, leading to uncontrolled, non-regioselective Michael additions and significantly higher off-target cellular toxicity [1]. Conversely, substituting with its dimerized form (dithymoquinone) drastically reduces target efficacy, as the dimer exhibits substantially lower cytotoxicity in standard breast cancer models [2]. Furthermore, Thymoquinone's specific lipophilicity profile requires targeted lipid-based or co-solvent formulation strategies that cannot be directly translated from more hydrophilic analogs[1].

Comparative Cytotoxicity in MCF-7 Breast Cancer Models

In comparative viability assays against the MCF-7 breast cancer cell line, monomeric Thymoquinone demonstrates significantly higher antiproliferative potency than its dimerized form, Dithymoquinone (DTQ). Thymoquinone achieved an IC50 of 7.9 µg/mL, whereas DTQ required 28.1 µg/mL to achieve the same inhibitory effect [1]. This ~3.5-fold difference in potency highlights the necessity of procuring high-purity monomeric Thymoquinone for oncology models, as the presence of dimerized impurities can drastically skew dose-response curves [1].

Evidence DimensionIC50 in MCF-7 cells
Target Compound Data7.9 µg/mL
Comparator Or BaselineDithymoquinone (28.1 µg/mL)
Quantified Difference~3.5-fold higher potency for monomeric Thymoquinone
ConditionsWST-1 viability assay, MCF-7 cell line

Procuring high-purity monomeric Thymoquinone is critical for reproducible in vitro oncology assays, as dimerized analogs or impurities significantly reduce apparent efficacy.

Aqueous Solubility and Lipid Formulation Requirements

Thymoquinone exhibits an extremely high lipophilicity with a measured LogP of 2.54 and an aqueous solubility restricted to 549–669 µg/mL[1]. This contrasts sharply with more hydrophilic phenolic precursors or generic water-soluble antioxidants. Due to this poor gastrointestinal dissolution profile, raw Thymoquinone procurement for in vivo studies must be paired with lipid-polymer hybrid nanoparticles (LPHNPs) or specific co-solvents (e.g., PEG-400, Isopropanol) to achieve therapeutic bioavailability, achieving encapsulation efficiencies up to 85.4% in optimized lipid matrices[2].

Evidence DimensionPartition coefficient (LogP) and Aqueous Solubility
Target Compound DataLogP 2.54; Aqueous solubility <1 mg/mL
Comparator Or BaselineHydrophilic phenolic antioxidants (LogP < 1)
Quantified DifferenceHighly restricted aqueous dissolution requiring nanocarrier encapsulation
ConditionsOctanol-water partition (37 °C, pH 7.4) and LPHNP formulation

Buyers must anticipate the need for advanced lipid-based delivery systems or specific organic co-solvents when translating Thymoquinone from in vitro assays to in vivo models.

Regioselective Michael Acceptor for Semi-Synthesis

Unlike unsubstituted 1,4-benzoquinone, which readily undergoes multiple, non-selective nucleophilic attacks, Thymoquinone's C2-isopropyl and C5-methyl groups provide critical steric hindrance [1]. This structural feature restricts Michael additions predominantly to the less hindered positions. This controlled reactivity makes Thymoquinone a superior starting material for the synthesis of targeted aza- or thio-substituted quinone libraries, preventing the complex, low-yield poly-substituted mixtures typical of generic benzoquinone precursors [2].

Evidence DimensionNucleophilic addition regioselectivity
Target Compound DataHighly regioselective mono-addition due to steric bulk
Comparator Or Baseline1,4-benzoquinone (non-selective poly-addition)
Quantified DifferencePrevention of poly-substituted byproducts, higher yield of specific adducts
ConditionsThio-/Aza-Michael addition reactions

For synthetic chemists, Thymoquinone's steric profile ensures higher yields and easier purification of novel quinone derivatives compared to using unhindered benzoquinones.

Redox Potential and Aqueous-Organic Stability

Cyclic voltammetry studies demonstrate that the alkyl substitutions on Thymoquinone lower its reduction potential compared to unsubstituted 1,4-benzoquinone, allowing it to act as a controlled pro-oxidant [1]. Furthermore, Thymoquinone maintains its initial concentration for over 96 hours when stored in the dark in aqueous-organic co-solvents (such as 1:1 ethanol-water), whereas simpler benzoquinones undergo rapid degradation or spontaneous dimerization under similar conditions [2]. This stability is crucial for long-term assay reproducibility.

Evidence DimensionElectrochemical reduction potential and solution stability
Target Compound DataStable >96h in dark 1:1 ethanol-water
Comparator Or Baseline1,4-benzoquinone (rapid degradation/uncontrolled redox cycling)
Quantified DifferenceEnhanced long-term stability and targeted ROS generation
ConditionsCyclic voltammetry and HPLC stability tracking in aqueous/organic mixtures

The specific redox tuning and solution stability of Thymoquinone make it a more reliable, reproducible candidate for developing redox-active therapeutics than generic, highly reactive quinones.

Preclinical Oncology Formulation Development

Due to its specific IC50 profile against MCF-7 and MDA-MB-231 lines, combined with its high LogP (2.54), Thymoquinone is the preferred API for developing and benchmarking lipid-polymer hybrid nanoparticles (LPHNPs) targeting breast cancer [1].

Semi-Synthetic Quinone Library Generation

Thymoquinone's sterically hindered structure makes it an ideal, regioselective Michael acceptor for synthesizing novel aza- and thio-substituted quinone derivatives, avoiding the poly-substitution purification bottlenecks associated with 1,4-benzoquinone [2].

Redox-Active Assay Standardization

Because of its tuned reduction potential and proven >96-hour stability in aqueous-organic co-solvents, high-purity Thymoquinone serves as a reliable benchmark compound in cellular ROS generation and cyclic voltammetry assays[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

164.083729621 Da

Monoisotopic Mass

164.083729621 Da

Boiling Point

230.00 to 232.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

LogP

2.2 (LogP)
2.20

Appearance

Solid powder

Melting Point

44 - 45 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O60IE26NUF

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Thymoquinone is a natural compound with widespread protective effects, including anti-oxidative, anti-inflammatory, immunomodulatory, anti-cancer, and anti-microbial. It is able to induce apoptosis, regulate pro- and anti- apopotitic genes, and inhibit cancer metastasis through JNK and p38 activation. Its anti-inflammatory effects are attributed to its inhibition of inflammatory cytokines and processes, including pathways associated with 5-LO, COX, and PGD2.

Pictograms

Irritant

Irritant

Other CAS

73940-92-8
490-91-5

Wikipedia

Thymoquinone

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1. Baell JB (March 2016). "Feeling Nature's PAINS: Natural Products, Natural Product Drugs, and Pan Assay Interference Compounds (PAINS)". Journal of Natural Products. 79 (3): 616–28. doi:10.1021/acs.jnatprod.5b00947. PMID 26900761.
2. Farkhondeh T, Samarghandian S, Borji A (September 2017). "An overview on cardioprotective and anti-diabetic effects of thymoquinone". Asian Pacific Journal of Tropical Medicine. 10 (9): 849–854. doi:10.1016/j.apjtm.2017.08.020. PMID 29080612.
3. Leong, Xin-Fang; Choy, Ker Woon; Alias, Aspalilah (2021-12-15). "Anti-Inflammatory Effects of Thymoquinone in Atherosclerosis: A Mini Review". Frontiers in Pharmacology. 12: 758929. doi:10.3389/fphar.2021.758929. ISSN 1663-9812. PMC 8715035. PMID 34975474.
4. Ali, Md Yousuf; Akter, Zakia; Mei, Zhiqiang; Zheng, Meiling; Tania, Mousumi; Khan, Md Asaduzzaman (February 2021). "Thymoquinone in autoimmune diseases: Therapeutic potential and molecular mechanisms". Biomedicine & Pharmacotherapy. 134: 111157. doi:10.1016/j.biopha.2020.111157. ISSN 1950-6007. PMID 33370631. S2CID 229714190.

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